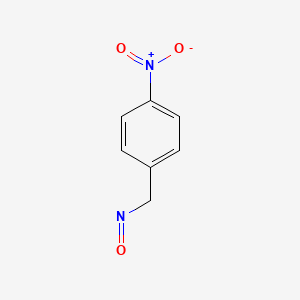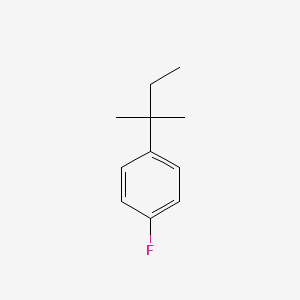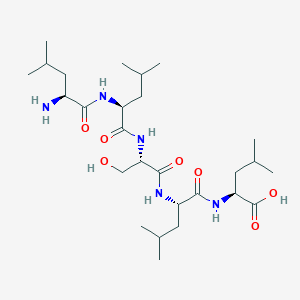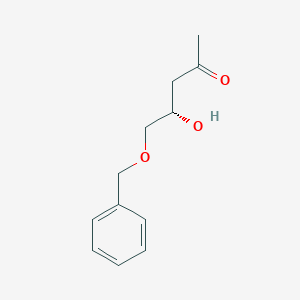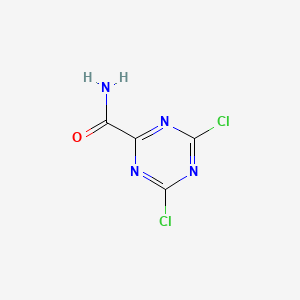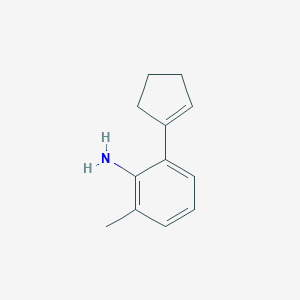
Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl-: is an organic compound with a complex structure that includes a benzenamine core substituted with a cyclopentenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl- typically involves the reaction of aniline derivatives with cyclopentenyl compounds under specific conditions. One common method includes the use of cyclopentenyl halides in the presence of a base to facilitate the substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Alkoxides, thiolates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which Benzenamine, 2-(1-cyclopenten-1-yl)-6-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-(1-cyclopenten-1-yl)-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
Benzenamine, N-1-cyclopenten-1-yl-N-methyl-:
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: A related compound with a ketone functional group, used in different chemical reactions and applications.
Uniqueness
These substituents can influence the compound’s electronic properties and steric effects, leading to distinct behavior in various chemical reactions and applications .
Properties
CAS No. |
235779-09-6 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-6-methylaniline |
InChI |
InChI=1S/C12H15N/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-6,8H,2-3,7,13H2,1H3 |
InChI Key |
RGEOFNDAMFMWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


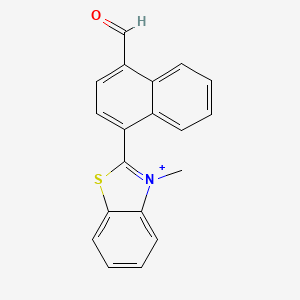
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
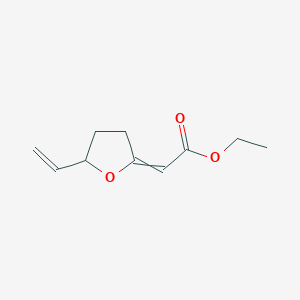
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
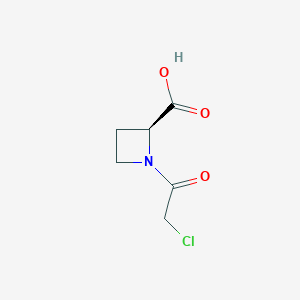
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
